molecular formula C24H19N B020451 Bis(4-biphenylyl)amine CAS No. 102113-98-4

Bis(4-biphenylyl)amine

Cat. No. B020451
Key on ui cas rn: 102113-98-4
M. Wt: 321.4 g/mol
InChI Key: JAUCIDPGGHZXRP-UHFFFAOYSA-N
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Patent
US08716484B1

Procedure details

4,4′-Iminobis(biphenyl) (2.0 g, 6.23 mmol), and 4,4′-dibromobiphenyl (3.9 g, 12.6 mmol) were mixed in 150 mL of anhydrous toluene. To the solution was bubbled nitrogen while stirring for 15 min. Pd(OAc)2 (0.02 g, 0.089 mmol), triphenylphosphine (0.09 g, 0.34 mmol) and tBuONa (1.15 g, 11.9 mmol) were added in sequence. The mixture was heated to reflux overnight under nitrogen. After cooling, the reaction mixture was filtered through Celite pad and the solvent was then evaporated. The residue (3.1 g, 90%) was recrystallized by toluene and the crystal was further purified by boiling with 15 ml degassed toluene, 2.7 g (78%) of the desired compound was collected.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.09 g
Type
reactant
Reaction Step Two
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
0.02 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:12]=[CH:11][C:10]([NH:13][C:14]3[CH:19]=[CH:18][C:17]([C:20]4[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=4)=[CH:16][CH:15]=3)=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.[Br:26][C:27]1[CH:32]=[CH:31][C:30]([C:33]2[CH:38]=[CH:37][C:36](Br)=[CH:35][CH:34]=2)=[CH:29][CH:28]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC([O-])(C)C.[Na+]>C1(C)C=CC=CC=1.CC([O-])=O.CC([O-])=O.[Pd+2]>[C:17]1([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH:18]=[CH:19][C:14]([N:13]([C:36]2[CH:35]=[CH:34][C:33]([C:30]3[CH:29]=[CH:28][C:27]([Br:26])=[CH:32][CH:31]=3)=[CH:38][CH:37]=2)[C:10]2[CH:11]=[CH:12][C:7]([C:4]3[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=3)=[CH:8][CH:9]=2)=[CH:15][CH:16]=1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC=C4
Name
Quantity
3.9 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)Br
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.09 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.15 g
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Name
Quantity
0.02 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Stirring
Type
CUSTOM
Details
while stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the solution was bubbled nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight under nitrogen
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered through Celite pad
CUSTOM
Type
CUSTOM
Details
the solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
The residue (3.1 g, 90%) was recrystallized by toluene
CUSTOM
Type
CUSTOM
Details
the crystal was further purified
CUSTOM
Type
CUSTOM
Details
degassed toluene, 2.7 g (78%) of the desired compound
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
C1(=CC=C(C=C1)N(C1=CC=C(C=C1)C1=CC=CC=C1)C1=CC=C(C=C1)C1=CC=C(C=C1)Br)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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